molecular formula C13H11BrClNO3S B5765242 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide

5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide

Cat. No.: B5765242
M. Wt: 376.65 g/mol
InChI Key: CEWUBLGNTZNUQT-UHFFFAOYSA-N
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Description

5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antibacterial, antiviral, and antitumor properties .

Preparation Methods

The synthesis of 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide typically involves multiple steps. One common synthetic route includes the bromination of a suitable precursor, followed by sulfonation and subsequent substitution reactions. Industrial production methods often employ scalable processes to ensure high yield and purity .

Chemical Reactions Analysis

5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in bacteria or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO3S/c1-19-12-7-6-9(14)8-13(12)20(17,18)16-11-5-3-2-4-10(11)15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWUBLGNTZNUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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